methyl (2E)-5-amino-5-methylhex-2-enoate hydrochloride
Description
Methyl (2E)-5-amino-5-methylhex-2-enoate hydrochloride is an organic compound with a complex structure that includes an amino group, a methyl group, and an ester functional group
Properties
Molecular Formula |
C8H16ClNO2 |
|---|---|
Molecular Weight |
193.67 g/mol |
IUPAC Name |
methyl (E)-5-amino-5-methylhex-2-enoate;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c1-8(2,9)6-4-5-7(10)11-3;/h4-5H,6,9H2,1-3H3;1H/b5-4+; |
InChI Key |
RWBZWBLPPVJWFX-FXRZFVDSSA-N |
Isomeric SMILES |
CC(C)(C/C=C/C(=O)OC)N.Cl |
Canonical SMILES |
CC(C)(CC=CC(=O)OC)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2E)-5-amino-5-methylhex-2-enoate hydrochloride typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The amino group is introduced through a subsequent reaction with an appropriate amine source. The reaction conditions often require controlled temperatures and pH to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts such as sulfuric acid or hydrochloric acid can enhance the reaction rate and yield. Purification steps, including distillation and crystallization, are employed to isolate the final product .
Chemical Reactions Analysis
Amino Group Reactivity
-
Alkylation : The amino group undergoes selective alkylation using 4-bromo-1-butene in the presence of tBuOK, forming N-allylated derivatives .
-
Acylation : Reacts with trifluoroacetic anhydride to generate N-trifluoroacetyl-protected analogs, crucial for peptide coupling .
Ester Hydrolysis
-
Basic hydrolysis (LiOH, THF/MeOH/H₂O) converts the methyl ester to a carboxylic acid, enabling further derivatization .
α,β-Unsaturated Ester Reactions
The conjugated double bond participates in:
-
Cross-Metathesis : Catalyzed by Hoveyda–Grubbs 2nd generation catalyst, reacting with terminal alkenes (e.g., 1-decene) to form elongated unsaturated esters (62% yield) .
-
Claisen Rearrangement : Heating with triethyl orthoacetate and acetic acid (155°C) induces -sigmatropic rearrangement, yielding diesters (74% yield) .
| Reaction Type | Catalyst/Conditions | Product | Yield |
|---|---|---|---|
| Cross-Metathesis | Hoveyda–Grubbs 2nd gen, RT | Methyl (E)-2-hydroxytetradec-3-enoate | 62% |
| Johnson–Claisen | Triethyl orthoacetate, 155°C | (E)-Hex-2-enedioate | 74% |
Stereoselective Modifications
-
Asymmetric Transfer Hydrogenation : Using Ru-mesitylene/(S,S)-DPAE catalyst in i-PrOH/HCOOH/Et₃N, the α,β-unsaturated ester is reduced to syn- or anti-3-hydroxy derivatives with >90% enantiomeric excess .
Biological Activity and Pharmacological Derivatization
While not directly studied, structural analogs exhibit:
-
Neuroprotective Effects : Methyl 4-(aminomethyl)pentanoate derivatives show activity in neuronal cell models.
-
Antimicrobial Properties : Ethyl 3-amino-3-methylbutanoate analogs inhibit Gram-positive bacteria.
Comparative Reactivity
The compound’s reactivity diverges from simpler amino acid esters due to:
-
Steric Hindrance : The 5-methyl group impedes nucleophilic attack at the β-carbon.
-
Electron-Withdrawing Effects : The conjugated ester enhances electrophilicity at the α-position.
| Feature | Impact on Reactivity | Example Reaction |
|---|---|---|
| Conjugated Ester | Facilitates Michael additions | Reaction with amines |
| Branched Chain | Reduces ring-forming propensity | Limited cyclization |
Analytical Characterization
Scientific Research Applications
Methyl (2E)-5-amino-5-methylhex-2-enoate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of methyl (2E)-5-amino-5-methylhex-2-enoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the ester group may participate in hydrolysis reactions. These interactions can modulate biological pathways and lead to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other amino esters and methylated derivatives, such as methyl (2E)-5-amino-5-methylhexanoate and methyl (2E)-5-amino-5-methylhex-2-enoate .
Uniqueness
Methyl (2E)-5-amino-5-methylhex-2-enoate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and industrial applications .
Biological Activity
Methyl (2E)-5-amino-5-methylhex-2-enoate hydrochloride, a derivative of amino acids, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes an amino group, a double bond, and a methyl ester functionality, which contribute to its biological activity.
This compound exhibits several biological activities primarily through its interaction with cellular pathways:
- Antimitotic Activity : Research indicates that related compounds can induce cell cycle arrest in cancer cell lines. For instance, compounds with similar structural characteristics have shown significant G2/M phase arrest in HeLa cells at low concentrations, suggesting potential as antitumor agents .
- Inhibition of Tubulin Assembly : Similar compounds have demonstrated the ability to inhibit tubulin assembly, which is crucial for cell division. This inhibition may lead to reduced proliferation of cancer cells .
- Growth Hormone Release : The compound has been linked to stimulating growth hormone release, potentially offering applications in growth disorders or metabolic conditions .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound and related compounds:
Case Studies and Research Findings
- Antitumor Studies : In a study examining the effects on breast cancer cell lines, this compound demonstrated selective cytotoxicity similar to that observed with leucinostatins, suggesting a potential role in targeted cancer therapies .
- Pharmacokinetics and Bioavailability : The compound's non-natural structure enhances its resistance to proteolytic degradation, thereby improving bioavailability compared to natural peptides. This characteristic is crucial for therapeutic applications where sustained activity is desired .
- Metabolic Implications : The ability of this compound to modulate growth hormone release could have implications for metabolic diseases, suggesting avenues for further research into its use as a therapeutic agent in conditions like obesity or growth deficiencies .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of methyl (2E)-5-amino-5-methylhex-2-enoate hydrochloride to improve yield and purity?
- Methodological Answer : Synthesis optimization involves testing reaction parameters such as acid concentration, solvent selection, and purification techniques. For structurally related hydrochloride esters, protocols using hydrochloric acid in dioxane with stirring at room temperature (1 hour) followed by reduced-pressure evaporation achieved 100% yield . Key parameters to test include:
-
Solvent systems : Polar aprotic solvents (e.g., dioxane) for better solubility of intermediates.
-
Acid stoichiometry : Adjust HCl equivalents to minimize side reactions.
-
Purification : Use recrystallization or column chromatography for impurity removal.
Example Reaction Conditions from Literature :
Parameter Condition Reference Acid HCl in dioxane Stirring Time 1 hour at room temperature Yield 100% (reduced pressure)
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer :
-
1H-NMR : Identify proton environments (e.g., amine, ester, and methyl groups). For analogous compounds, DMSO-d6 resolves tert-butyl (δ 1.02) and methoxy (δ 3.79) signals .
-
FTIR : Detect functional groups (e.g., C=O stretch at ~1700 cm⁻¹, NH₂/NH₃⁺ vibrations).
-
Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.
Key NMR Peaks for Structural Analogues :
δ (ppm) Assignment Reference 9.00 Broad NH/amine proton 3.79 Methoxy (OCH₃)
Q. What stability considerations are critical for storing this compound?
- Methodological Answer : Stability testing should assess:
- Temperature : Store at 2–8°C to prevent thermal degradation.
- Humidity : Use desiccants to avoid hydrolysis of the ester group.
- Light : Amber glassware to block UV-induced isomerization of the α,β-unsaturated ester.
Advanced Research Questions
Q. How can environmental fate studies be designed to evaluate the persistence of this compound in aquatic ecosystems?
- Methodological Answer :
-
Laboratory Simulations : Test hydrolysis (pH 4–9 buffers), photolysis (UV light exposure), and biodegradation (microbial consortia) .
-
Analytical Tools : LC-MS/MS to quantify parent compound and metabolites.
-
Modeling : Use QSAR models to predict partition coefficients (log P) and bioaccumulation potential.
Experimental Design Framework :
Study Component Protocol Reference Hydrolysis pH-varied aqueous solutions Photodegradation UV chamber (λ = 254 nm)
Q. What strategies resolve contradictions in proposed reaction mechanisms for synthesizing this compound?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated substrates to identify rate-determining steps.
- Computational Chemistry : DFT calculations (e.g., Gaussian software) to model transition states and intermediates.
- In Situ Monitoring : ReactIR or NMR to track intermediate formation in real time .
Q. How can impurity profiling be systematically conducted for this compound?
- Methodological Answer :
- Chromatographic Separation : Use HPLC with a C18 column and ion-pairing agents (e.g., TFA) to resolve charged impurities.
- Reference Standards : Compare retention times and spectral data against pharmacopeial impurities (e.g., EP/JP standards) .
- Validation : Follow ICH Q2(R1) guidelines for linearity, LOD/LOQ, and precision.
Q. What in silico approaches predict the biological activity of this compound derivatives?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to screen derivatives against target proteins (e.g., enzymes or receptors).
- QSAR Models : Train algorithms on datasets of analogous compounds to correlate structural features (e.g., log P, H-bond donors) with activity .
- ADMET Prediction : Tools like SwissADME assess absorption, toxicity, and metabolic stability.
Data Presentation Guidelines
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
